N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines . The reaction times were drastically reduced by microwave-assisted synthesis .Scientific Research Applications
- Research Findings :
- Results :
- Findings :
- Compound Efficacy :
Anti-Inflammatory Properties
Analgesic Activity
COX-1 Inhibition
5-LOX Inhibition
Antimicrobial and Anticancer Potential
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide interacts with its targets by inhibiting the activity of the COX-1, COX-2, and 5-LOX enzymes . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide’s action include a decrease in the production of pro-inflammatory mediators due to the inhibition of the COX-1, COX-2, and 5-LOX enzymes . This results in a reduction of inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide. For instance, the compound should be stored in a dark place, under -20°C, and in an inert atmosphere to maintain its stability
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIUCRXJOGIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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